N-Despropyl-N-ethyl Macitentan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

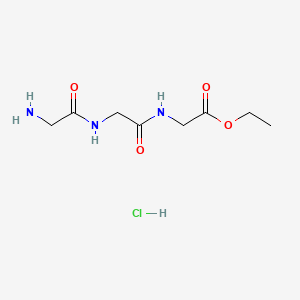

N-Despropyl-N-ethyl Macitentan is a chemical compound with the molecular formula C18H18Br2N6O4S and a molecular weight of 574.3 . It is also known as N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-ethylsulfamide .

Molecular Structure Analysis

The molecular structure of N-Despropyl-N-ethyl Macitentan can be represented by the SMILES notation: O=SC=N2)=C1C3=CC=C(Br)C=C3)(NCC)=O .Physical And Chemical Properties Analysis

N-Despropyl-N-ethyl Macitentan has a molecular weight of 574.25 . Further physical and chemical properties are not provided in the search results.科学的研究の応用

- Application : N-Despropyl-N-ethyl Macitentan may exhibit similar therapeutic effects, potentially acting as a vasodilator and reducing pulmonary vascular resistance. Researchers explore its efficacy in managing pulmonary hypertension by targeting both ETA and ETB receptors .

- Application : Researchers design robust methods for its identification, quantification, and purity assessment. These methods are crucial during drug development and quality control processes .

- Application : Scientists validate analytical methods for N-Despropyl-N-ethyl Macitentan, assessing parameters like specificity, accuracy, precision, linearity, and robustness. This step ensures that the compound’s quantification remains accurate and reproducible .

- Application : N-Despropyl-N-ethyl Macitentan serves as a reference standard in QC laboratories. It aids in verifying the quality and consistency of Macitentan formulations, ensuring compliance with regulatory standards .

- Application : N-Despropyl-N-ethyl Macitentan undergoes forced degradation studies (e.g., heat, light, acid/base hydrolysis) to assess its susceptibility to degradation. These studies inform storage conditions and shelf-life predictions .

- Application : Researchers explore the pharmacokinetics of N-Despropyl-N-ethyl Macitentan, examining its absorption, bioavailability, metabolism, and elimination. This knowledge guides dosing regimens and clinical use .

Pulmonary Hypertension Treatment

Analytical Method Development

Method Validation (AMV)

Quality Control (QC) for ANDA

Forced Degradation Studies

Pharmacokinetic Investigations

作用機序

Target of Action

N-Despropyl-N-ethyl Macitentan is an antagonist that binds to the endothelin A and B receptors . These receptors, often abbreviated as E A and E B, are the primary targets of this compound . Endothelin receptors are expressed on arterial smooth muscle cells and fibroblasts in the lungs .

Mode of Action

The compound blocks signaling from endothelin-1 and -2 by binding to the endothelin A and B receptors . This interaction results in the inhibition of overexpressed endothelin from the vascular endothelium .

Biochemical Pathways

The action of N-Despropyl-N-ethyl Macitentan affects several biochemical pathways. Pulmonary arterial hypertension, the condition for which this compound is often used, involves various mechanisms contributing to the development of endothelial dysfunction. These include elevated cytosolic calcium, genetic factors, epigenetic changes, and mitochondrial dysfunction . The compound’s action primarily relates to the role of overexpressed endothelin from the vascular endothelium .

Pharmacokinetics

N-Despropyl-N-ethyl Macitentan is metabolized through hydrolysis and oxidation, specifically involving the CYP3A4 enzyme . The compound is excreted in the urine (two-thirds) and feces (one-third) . The pharmacokinetics of N-Despropyl-N-ethyl Macitentan correlate positively with endothelin-1 concentrations . The compound’s pharmacokinetics are characterized by slow absorption and slow elimination .

Result of Action

The action of N-Despropyl-N-ethyl Macitentan leads to molecular and cellular effects. By blocking the signaling from endothelin-1 and -2, the compound inhibits the overexpression of endothelin from the vascular endothelium . This action can help manage conditions like pulmonary arterial hypertension .

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Despropyl-N-ethyl Macitentan involves the reduction of the nitro group present in the starting material, followed by the addition of an ethyl group to the resulting amine group. This is achieved through a series of chemical reactions.", "Starting Materials": ["4-(1,1-Dimethylethyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl)benzene-1-sulfonamide", "Sodium borohydride", "Ethyl iodide", "Acetone", "Sodium hydroxide solution"], "Reaction": ["Step 1: Dissolve 4-(1,1-Dimethylethyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl)benzene-1-sulfonamide in acetone.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Add ethyl iodide to the reaction mixture and heat under reflux for a few hours.", "Step 4: Allow the reaction mixture to cool and add sodium hydroxide solution to adjust the pH to 10-11.", "Step 5: Extract the product with a suitable organic solvent and purify by column chromatography to obtain N-Despropyl-N-ethyl Macitentan."]} | |

CAS番号 |

441796-13-0 |

分子式 |

C18H18Br2N6O4S |

分子量 |

574.248 |

IUPAC名 |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(ethylsulfamoyl)pyrimidin-4-amine |

InChI |

InChI=1S/C18H18Br2N6O4S/c1-2-25-31(27,28)26-16-15(12-3-5-13(19)6-4-12)17(24-11-23-16)29-7-8-30-18-21-9-14(20)10-22-18/h3-6,9-11,25H,2,7-8H2,1H3,(H,23,24,26) |

InChIキー |

PIJUSICWAKBTEZ-UHFFFAOYSA-N |

SMILES |

CCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |

同義語 |

N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-ethylsulfamide_x000B_ |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)

![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)

![3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B579835.png)